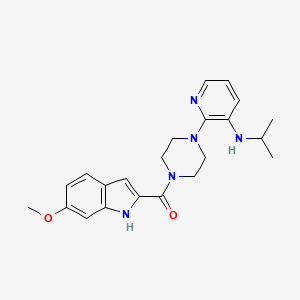
Piperazine, 1-((6-methoxy-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-((6-methoxy-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophilic reagents. For this specific compound, the synthetic route may involve:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Methoxylation: Introduction of the methoxy group on the indole ring can be done using methanol in the presence of an acid catalyst.
Pyridine ring formation: The pyridine ring can be synthesized through Hantzsch pyridine synthesis, involving the condensation of an aldehyde, ammonia, and a β-keto ester.
Coupling reactions: The final step involves coupling the indole and pyridine moieties with piperazine under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can take place at the piperazine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while reduction of the carbonyl group may produce an alcohol derivative.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Medicinally, piperazine derivatives are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry
Industrially, these compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of piperazine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired pharmacological effects. For example, binding to a receptor may inhibit its activity, thereby reducing inflammation or pain.
類似化合物との比較
Similar Compounds
- Piperazine, 1-((6-chloro-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)
- Piperazine, 1-((6-methyl-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)
Uniqueness
The uniqueness of Piperazine, 1-((6-methoxy-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- lies in its specific substituents, which can significantly influence its pharmacological properties. The presence of the methoxy group, for example, may enhance its ability to cross biological membranes, thereby increasing its bioavailability.
特性
CAS番号 |
136817-42-0 |
|---|---|
分子式 |
C22H27N5O2 |
分子量 |
393.5 g/mol |
IUPAC名 |
(6-methoxy-1H-indol-2-yl)-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H27N5O2/c1-15(2)24-18-5-4-8-23-21(18)26-9-11-27(12-10-26)22(28)20-13-16-6-7-17(29-3)14-19(16)25-20/h4-8,13-15,24-25H,9-12H2,1-3H3 |
InChIキー |
KNZJWJRPUPRXNG-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B12813296.png)

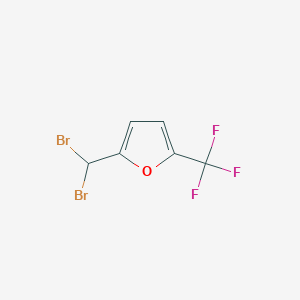
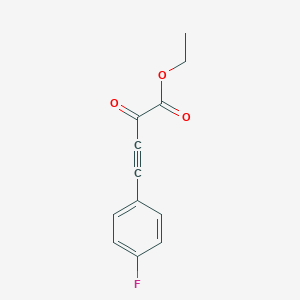
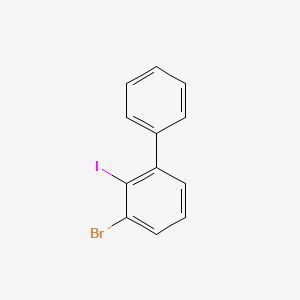
![6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12813333.png)

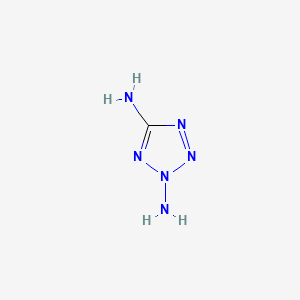
![2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine](/img/structure/B12813346.png)
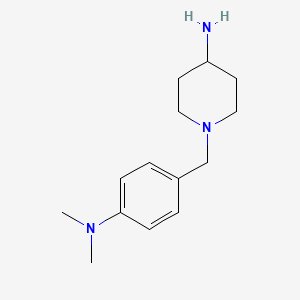
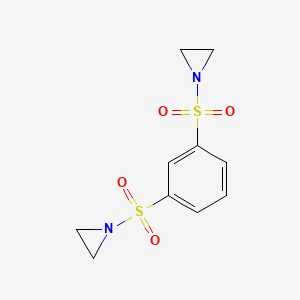
![ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12813359.png)
